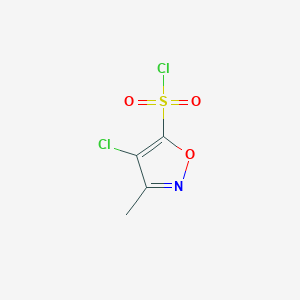
4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-methyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity is utilized in various synthetic and biological applications .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride include other sulfonyl chlorides and oxazole derivatives. Some examples are:
- 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
- 4-Chloro-5-(ethylsulfanylmethyl)-3-oxo-1,2-oxazole-2-carbonyl chloride
These compounds share similar chemical properties but may differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and reactivity profile .
Biological Activity
4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential applications in drug development.
Chemical Structure
The compound features a chloro group at the 4-position, a methyl group at the 3-position, and a sulfonyl chloride group at the 5-position of the oxazole ring. This configuration contributes to its reactivity and biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial applications. Its mechanism of action primarily involves the inhibition of specific enzymes and proteins through covalent bonding with nucleophilic sites.
Antibacterial Activity
Studies have demonstrated that this compound possesses notable antibacterial activity against several strains of bacteria, including Gram-positive organisms. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Enterococcus faecium | 125 |
| Candida albicans | 125 |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Antibiofilm Activity
In addition to its antibacterial properties, this compound has shown moderate antibiofilm activity. This is crucial as biofilms can significantly contribute to antibiotic resistance and treatment failures. The compound's efficacy against biofilm formation was assessed using minimum biofilm eradication concentration (MBEC) values, which also fell within the range of 125 µg/mL for tested strains .
The biological activity of this compound can be attributed to its sulfonyl chloride group, which is highly reactive. It can form covalent bonds with nucleophilic residues in target proteins and enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of enzyme inhibition where the compound may act as a potent inhibitor by modifying active site residues .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antimicrobial Evaluation : A study conducted by MDPI evaluated a series of oxazole derivatives, including this compound. The results indicated significant antimicrobial activity against both bacterial and fungal strains .
- Toxicity Assessment : In a toxicity study involving aquatic crustaceans (Daphnia magna), various derivatives were tested for their toxicity levels. The findings revealed that while some derivatives exhibited moderate toxicity, the overall toxicity profile was lower than that of other starting materials used in synthesis .
Properties
Molecular Formula |
C4H3Cl2NO3S |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
4-chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO3S/c1-2-3(5)4(10-7-2)11(6,8)9/h1H3 |
InChI Key |
IPWIBJUUFUIKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















